molecular formula C17H17FN2O2 B2923898 N-((5-cyclopropylpyridin-3-yl)methyl)-3-fluoro-4-methoxybenzamide CAS No. 2034569-79-2

N-((5-cyclopropylpyridin-3-yl)methyl)-3-fluoro-4-methoxybenzamide

Cat. No. B2923898
CAS RN: 2034569-79-2
M. Wt: 300.333
InChI Key: YXKJMYSXHSDSHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 5-amino-4-hydroxyiminopyrazoles and (E)-N-1-aryl-3-aryl-4-[(substituted pyrazolyl)diazenyl] pyrazoles, has been reported . These were synthesized from 5-amino-pyrazoles with ethyl nitrite or sodium nitrite in 10% aqueous HCl solution . All of these compounds were fully identified by spectroscopic methods .

Scientific Research Applications

Structure and Synthesis

The structure and synthesis of benzamide derivatives, including compounds similar to "N-((5-cyclopropylpyridin-3-yl)methyl)-3-fluoro-4-methoxybenzamide," have been explored to understand their chemical properties and enhance their applicability in medicinal chemistry. For instance, the efficient synthesis of benzamide derivatives has been demonstrated, providing a foundation for developing novel compounds with potential biological activities (Hirokawa, Y., Horikawa, T., & Kato, S., 2000). Additionally, the study on the solid-state structure of glibenclamide, a related benzamide compound, offers insights into the structural aspects crucial for their biological function (Sanz, D., Claramunt, R. M., Alkorta, I., Sánchez-Sanz, G., & Elguero, J., 2012).

Pharmacological Potential

Benzamide derivatives exhibit a range of biological activities that could be harnessed for therapeutic purposes. For example, novel 4-thiazolidinone derivatives have been evaluated for their potential as benzodiazepine receptor agonists, demonstrating significant anticonvulsant activity and highlighting the versatility of benzamide structures in drug development (Faizi, M., Jahani, R., Ebadi, S. A., Tabatabai, S., Rezaee, E., Lotfaliei, M., Amini, M., & Almasirad, A., 2017). Additionally, the synthesis and evaluation of radioligands for positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 1 (mGluR1) in the rodent brain reveal the application of benzamide analogs in neuroimaging, further underscoring the compound's research potential (Fujinaga, M., Yamasaki, T., Yui, J., Hatori, A., Xie, L., Kawamura, K., Asagawa, C., Kumata, K., Yoshida, Y., Ogawa, M., Nengaki, N., Fukumura, T., & Zhang, Ming-Rong, 2012).

Chemical Behavior in Aqueous Solutions

Understanding the chemical behavior of N-heterocyclic carbene gold(I) complexes in aqueous media is essential for their development as biomedical agents. Research into the ligand scrambling reaction and oxidation to gold(III) provides valuable insights into optimizing these compounds for medical applications (Goetzfried, S. K., Gallati, C., Cziferszky, M., Talmazan, R. A., Wurst, K., Liedl, K., Podewitz, M., & Gust, R., 2020).

properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-3-fluoro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c1-22-16-5-4-13(7-15(16)18)17(21)20-9-11-6-14(10-19-8-11)12-2-3-12/h4-8,10,12H,2-3,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKJMYSXHSDSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-3-fluoro-4-methoxybenzamide

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